4-(4-methylpiperazine-1-carbonyl)benzoic Acid
Overview
Description
4-(4-Methylpiperazin-1-yl)benzoic acid, also known by its CAS Number 86620-62-4, is a compound that belongs to the class of organic compounds known as piperazine carboxylic acids . These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups . It is used as an intermediate in pharmaceuticals .
Molecular Structure Analysis
The molecular weight of 4-(4-Methylpiperazin-1-yl)benzoic acid is 220.27 . The InChI code for this compound is 1S/C6H12N2O2/c1-14-6-8-15 (9-7-14)12 (16)10-2-4-11 (5-3-10)13 (17)18;/h2-5,17-18H,6-9H2,1H3;1H .Physical And Chemical Properties Analysis
4-(4-Methylpiperazin-1-yl)benzoic acid is a crystal powder with a white to very pale yellow color .Scientific Research Applications
Synthesis and Precursor Applications
Practical Synthesis as a Key Precursor : A simple and efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a precursor to imatinib, was developed. This process is scalable and suitable for large-scale production, demonstrating its importance in pharmaceutical manufacturing (Koroleva et al., 2012).
Synthesis of Derivatives : The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride was explored, including the effects of different agents and conditions on the synthesis process. This research highlights the compound's adaptability for various chemical reactions (Lu Xiao-qin, 2010).
Pharmacokinetics and Drug Development
Pharmacokinetics Analysis : A study investigated the pharmacokinetics of a derivative of benzoic acid, including 4-[[(2-hydroxyethyl)amino]carbonyl]-, in rats. This research is crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications (Haoran Xu et al., 2020).
Nootropic Agent Synthesis : Research into synthesizing 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, involving (4-methylpiperazin-1-yl)carbonyl chloride, was conducted to explore potential nootropic activities. This indicates the compound's relevance in developing cognitive-enhancing drugs (Valenta et al., 1994).
Chemical Analysis and Research
Structural Analysis and Characterization : Studies have been conducted to determine the crystal structure of derivatives of benzoic acid, which helps in understanding the molecular geometry and potential interactions in larger systems. These studies are vital for developing new materials and pharmaceuticals (Y. Chumakov et al., 2005).
Application in Metal Carbonyl Complexes : Research on synthesizing Group-6 Metal Carbonyl Complexes using aroyl hydrazone derivatives, including benzoic acid derivatives, was performed. This work is significant in the field of coordination chemistry and materials science (M. Saleem et al., 2012).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
It has been suggested that it may interact withCandidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and processing.
Mode of Action
The exact mode of action of this compound is not well understood. It is likely that the compound interacts with its targets, leading to changes in their activity. The presence of the methylpiperazine moiety may contribute to its binding affinity .
Result of Action
Given its potential targets, it may influence protein degradation and processing, potentially altering cellular functions .
properties
IUPAC Name |
4-(4-methylpiperazine-1-carbonyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLBYXDLGXVEHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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